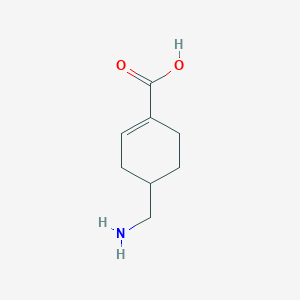

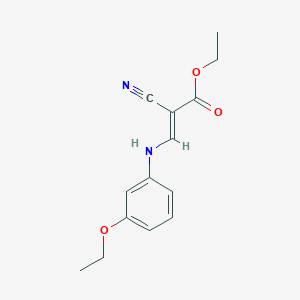

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

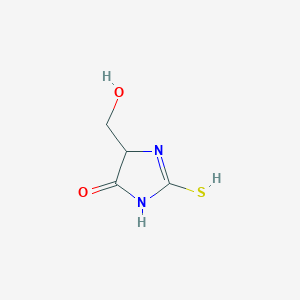

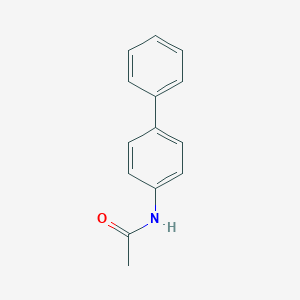

Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a compound that features a cyano group and an ethoxyphenylamino substituent attached to an acrylate ester. This structure is related to various compounds that have been synthesized and characterized in recent studies, which exhibit a range of physical and chemical properties and reactivities.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of cyanoacrylate with different amines and other reagents. For instance, a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines has been described, leading to good yields of ethyl 2-[(alkylamino)(cyano)methyl] acrylates . Additionally, novel diastereoselective synthesis methods have been developed for related compounds, such as (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, using one-pot reactions with isothiocyanates and methyl iodide .

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using techniques like X-ray crystallography, which reveals details about the three-dimensional arrangement of atoms and the presence of intra- and intermolecular interactions . For example, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showed a supramolecular network governed by hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of cyanoacrylate compounds can be influenced by the presence of different substituents. The diradical polymerization of acrylonitrile initiated by related cyanoacrylate esters has been studied, showing that the kinetics and molecular weight distribution of the resulting polymers can be controlled by the initiator concentration and reaction temperature . Moreover, the polymerization of α-(aminomethyl)acrylate has been found to involve ester-amide exchange reactions, leading to pH/temperature-responsive materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate and related compounds are determined by their molecular structures. Spectroscopic techniques such as NMR, IR, and mass spectrometry are commonly used to characterize these compounds . Quantum chemical calculations, including density functional theory (DFT), provide insights into the potential energy curves, optimized geometries, and vibrational spectra, which are essential for understanding the stability and reactivity of these molecules .

Applications De Recherche Scientifique

Application 1: Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is used in the production of ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds . These compounds are important in the synthesis of fine chemical products such as pharmaceuticals .

- Methods of Application or Experimental Procedures : Different aryl/alkyl aldehydes react with ethyl cyanoacetate/malanonitrile in the presence of sodium ethoxide (20 mol%) in ethanol at reflux temperature for 1 hour as well as at room temperature (25 °C) for 2–8 hours . This results in the formation of the desired ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds .

- Results or Outcomes : The reaction yields the corresponding ethyl (E) 2-cyano-3 substituted aryl/alkyl acrylate compounds in fairly good yields .

Application 2: Polymer Chemistry

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate can be used in the synthesis of polymers. It is particularly useful in the production of terpene (meth)acrylate homopolymers .

- Methods of Application or Experimental Procedures : The terpene (meth)acrylate homopolymers are synthesized using RAFT polymerization . The resulting polymers have a wide range of glass transition temperatures (Tg), which can be exploited to create renewably-sourced hard–soft block copolymers .

- Results or Outcomes : The resulting polymers have a wide range of Tg values, from −3 °C for poly(limonene acrylate), up to +168 °C for poly(α-pinene methacrylate) .

Application 3: Disease Control in Crops

- Specific Scientific Field : Agriculture and Plant Pathology .

- Summary of the Application : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has been applied in the prevention and control of crop diseases .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available sources .

- Results or Outcomes : The application of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate in crops has shown good bactericidal activity and outstanding effect .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWZWFBTQHDMFZ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473228 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

CAS RN |

909513-02-6 |

Source

|

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.